3-Piperidinemethanol,1-(4-ethylcyclohexyl)-
Overview
Description
3-Piperidinemethanol,1-(4-ethylcyclohexyl)- is a chemical compound with the molecular formula C14H27NO. It consists of 27 hydrogen atoms, 14 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . This compound features a piperidine ring substituted with a hydroxymethyl group and an ethylcyclohexyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-Piperidinemethanol,1-(4-ethylcyclohexyl)- typically involves the reaction of piperidine with formaldehyde and an appropriate alkylating agent to introduce the ethylcyclohexyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Piperidinemethanol,1-(4-ethylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
3-Piperidinemethanol,1-(4-ethylcyclohexyl)- has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, such as acting as an enzyme inhibitor or receptor agonist.
Medicine: It is explored for its potential therapeutic applications, including pain management and anti-inflammatory effects.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Piperidinemethanol,1-(4-ethylcyclohexyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
3-Piperidinemethanol,1-(4-ethylcyclohexyl)- can be compared with other similar compounds, such as:
2-Piperidinemethanol: This compound has a similar structure but with the hydroxymethyl group at the 2-position instead of the 3-position.
4-Piperidinemethanol: This compound has the hydroxymethyl group at the 4-position.
2-Piperidineethanol: This compound has an ethanol group instead of a methanol group.
4-Hydroxypiperidine: This compound has a hydroxyl group directly attached to the piperidine ring.
Properties
IUPAC Name |
[1-(4-ethylcyclohexyl)piperidin-3-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-2-12-5-7-14(8-6-12)15-9-3-4-13(10-15)11-16/h12-14,16H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMFNFWFUWAPQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N2CCCC(C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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